Sitafloxacin
Overview
Description
Sitafloxacin is a fluoroquinolone antibiotic that has shown promise in the treatment of various bacterial infections. It was identified by Daiichi Sankyo Co., which also brought ofloxacin and levofloxacin to the market. This compound is currently marketed in Japan under the tradename Gracevit . It is known for its broad-spectrum antibacterial activity and is particularly effective against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Sitafloxacin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of fluoroquinolone antibiotics and their chemical properties.
Biology: this compound is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibiotics.
Mechanism of Action
Sitafloxacin inhibits DNA gyrase and topoisomerase IV, enzymes involved in bacterial DNA replication, transcription, repair and recombination . It has been shown to have a dual targeted mechanism of action . Other antibacterial quinolones target DNA gyrase or topoisomerase IV, but this compound targets both at a very similar rate . This double-target approach lowers the possibility of resistant strains .
Safety and Hazards
When handling Sitafloxacin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Preparation Methods
The synthesis of sitafloxacin involves several steps, starting with the reaction of 2,4,5-trifluoro-3-chlorobenzoic acid with oxalyl chloride to form an acyl chloride intermediate. This intermediate undergoes esterification, substitution, cyclization, and deprotection reactions to yield this compound . The industrial production of this compound involves similar steps but is optimized for higher yields and purity. The reaction conditions typically include the use of solvents like dichloromethane and reagents such as triethylamine and sodium hydroxide .
Chemical Reactions Analysis
Sitafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under acidic conditions to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to its amine form using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include hydrochloric acid for hydrolysis, sodium methoxide for substitution, and lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide derivatives, amine forms, and substituted analogs .
Comparison with Similar Compounds
Sitafloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these antibiotics, this compound has a broader spectrum of activity and is more effective against certain resistant bacterial strains . For example, this compound has shown higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli . Its unique chemical structure, which includes a spirocyclic amine moiety, contributes to its enhanced antibacterial activity and reduced susceptibility to resistance mechanisms .
Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
This compound’s unique structural features and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
Record name | Sitafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.